molecular formula C10H12BrNO4S B2885016 N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine CAS No. 713085-08-6

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine

Cat. No. B2885016
CAS RN: 713085-08-6
M. Wt: 322.17
InChI Key: YLWSJYZXOZXEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine, also known as NBM-T-BX or NBM-T-BS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of glycine derivatives and has been found to exhibit promising results in various scientific studies.

Scientific Research Applications

Glycine Transporter-1 Inhibitors

Research has delved into the design and synthesis of inhibitors targeting the Glycine Transporter-1 (GlyT-1), which play a crucial role in regulating neurotransmitter activities in the central nervous system. Compounds derived from N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine analogues have shown potential efficacy in in vivo studies, indicating their significance in developing treatments for neurological disorders (Lindsley et al., 2006).

Arylsulfonylation of Amino Acids

The chemical modification of amino acids through arylsulfonylation, without the need to protect the phenolic hydroxy group, has been explored using derivatives of N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine. This approach has led to the efficient synthesis of 2-arylsulfonamido esters, showcasing the compound's versatility in organic synthesis and potential applications in peptide chemistry (Penso et al., 2003).

Anticonvulsant Activity

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine derivatives have been investigated for their anticonvulsant properties, with some compounds exhibiting significant activity and minimal neurotoxicity. This research highlights the potential of these compounds in developing new treatments for epilepsy and other seizure-related disorders (Unverferth et al., 1998).

Glyphosate Resistance and Herbicide Action

Studies on glyphosate resistance and the action of herbicides have also involved compounds related to N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine. These investigations provide insights into the mechanisms of herbicide resistance and the design of new agricultural chemicals with improved efficacy and environmental compatibility (Pollegioni et al., 2011).

Environmental Fate and Transport

Research on the environmental fate and transport of herbicides, including glyphosate and its derivatives, has highlighted the importance of understanding how these compounds behave in agricultural ecosystems. Studies have assessed the leaching and degradation patterns of glyphosate, providing valuable data for environmental risk assessments and the development of sustainable farming practices (Coupe et al., 2012).

properties

IUPAC Name

2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWSJYZXOZXEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine

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